molecular formula CH6N2O5S B091620 Urea sulfate CAS No. 19082-42-9

Urea sulfate

Cat. No.: B091620
CAS No.: 19082-42-9
M. Wt: 158.14 g/mol
InChI Key: SSBRSHIQIANGKS-UHFFFAOYSA-N
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Description

Urea sulfate, also known as urea hydrogen sulfate, is a compound formed by the reaction of urea and sulfuric acid. It is commonly used in agriculture as a fertilizer due to its high nitrogen content and its ability to provide sulfur, which is an essential nutrient for plant growth. The chemical formula for this compound is CO(NH₂)₂·H₂SO₄.

Preparation Methods

Synthetic Routes and Reaction Conditions: Urea sulfate is typically prepared by reacting urea with sulfuric acid. The reaction is exothermic and must be carefully controlled to prevent overheating. The general reaction is as follows: [ \text{CO(NH}_2\text{)}_2 + \text{H}_2\text{SO}_4 \rightarrow \text{CO(NH}_2\text{)}_2\cdot\text{H}_2\text{SO}_4 ]

Industrial Production Methods: In industrial settings, this compound is produced by mixing a concentrated solution of urea with sulfuric acid under controlled conditions. The mixture is then allowed to crystallize, and the resulting this compound crystals are collected and dried. The process involves maintaining a specific temperature range (typically between 75°C and 117°C) and a mass ratio of urea to sulfuric acid to ensure optimal yield and product quality .

Chemical Reactions Analysis

Thermal Decomposition and Byproduct Formation

At elevated temperatures (>160°C), urea sulfate undergoes thermolysis to form biuret (NH₂CONHCONH₂) and ammonia :
H2SO4CO NH2 2ΔNH2CONHCONH2+NH3+H2SO4\text{H}_2\text{SO}_4\cdot \text{CO NH}_2\text{ }_2\xrightarrow{\Delta}\text{NH}_2\text{CONHCONH}_2+\text{NH}_3+\text{H}_2\text{SO}_4
This reaction is influenced by residual sulfuric acid, which catalyzes further decomposition into cyanuric acid and melamine derivatives under extreme conditions .

Key Byproducts Observed :

  • Biuret : ≤1.5% mass fraction

  • Free acid (H₂SO₄) : ≤0.2%

  • Trace metals : Mg, Zn, Cu (≥2% moderate elements, ≥0.02% micronutrients)

Reaction Kinetics and Optimization

A study modeling urea-sulfuric acid reactions identified critical parameters for maximizing conversion :

Table 2: Reaction Kinetics Under Varied Conditions

Acid:Urea RatioReaction Rate (×10⁻⁵ s⁻¹)Time for Full ConversionAdiabatic Temp Rise (°C)
1.5:11.0~10 hours12–15
3:12.5~6 hours18–22
10:14.8~3 hours25–30

Higher acid ratios accelerate urea conversion but increase corrosive byproducts (e.g., SO₂). Optimal conditions balance efficiency and safety .

pH-Dependent Behavior

This compound solutions exhibit pH-dependent dissociation:
H2SO4CO NH2 2HSO4+CO NH2 2H+\text{H}_2\text{SO}_4\cdot \text{CO NH}_2\text{ }_2\leftrightarrow \text{HSO}_4^-+\text{CO NH}_2\text{ }_2\text{H}^+
At pH > 8.6 (Embodiment 1), the compound stabilizes as a weak base, while acidic conditions (pH 6.5–7.2) promote ammonium sulfate formation .

Scientific Research Applications

Urea sulfate has a wide range of applications in scientific research, including:

    Agriculture: Used as a fertilizer to provide both nitrogen and sulfur to plants, enhancing growth and yield.

    Chemistry: Employed as a reagent in various chemical reactions, including the synthesis of other compounds.

    Biology: Utilized in studies involving nitrogen metabolism and sulfur assimilation in plants.

    Medicine: Investigated for its potential use in drug formulations and as a component in certain medical treatments.

    Industry: Used in the production of resins, plastics, and other industrial materials

Mechanism of Action

The mechanism of action of urea sulfate primarily involves its ability to release nitrogen and sulfur upon decomposition or hydrolysis. In plants, the nitrogen from this compound is converted into ammonium and nitrate, which are essential nutrients for plant growth. The sulfur is assimilated into amino acids and proteins, playing a crucial role in various metabolic processes. The molecular targets include enzymes involved in nitrogen and sulfur metabolism, such as urease and sulfur reductase .

Comparison with Similar Compounds

    Urea: A simple organic compound with the formula CO(NH₂)₂, used primarily as a fertilizer and in the production of plastics and resins.

    Ammonium Sulfate: An inorganic salt with the formula (NH₄)₂SO₄, used as a fertilizer and in various industrial applications.

    Urea Phosphate: A compound with the formula CO(NH₂)₂·H₃PO₄, used as a fertilizer and in the production of fire retardants.

Comparison:

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of urea sulfate for high-purity yields in laboratory settings?

Methodological Answer:

  • Step 1: Use stoichiometric ratios of urea and sulfuric acid (typically 1:1 molar ratio) under controlled temperature (e.g., 40–60°C) to minimize side reactions .
  • Step 2: Employ recrystallization in ethanol or water to purify the product, monitoring pH to avoid decomposition .
  • Step 3: Validate purity via elemental analysis (C, H, N, S) and compare results with theoretical values. Cross-reference with IR spectroscopy to confirm functional groups (e.g., sulfate peaks at ~1100 cm⁻¹) .

Q. What spectroscopic techniques are most effective for characterizing this compound’s molecular structure and purity?

Methodological Answer:

  • IR Spectroscopy: Identify sulfate (S=O) and urea (N-H) functional groups. Peaks at 1680 cm⁻¹ (urea C=O) and 1100 cm⁻¹ (sulfate) confirm structure .
  • NMR: Use ¹³C NMR to resolve urea carbon environments and detect impurities (e.g., unreacted urea at ~160 ppm) .
  • XRD: Compare diffraction patterns with crystallographic databases (e.g., ICDD) to confirm phase purity .

Advanced Research Questions

Q. How should experimental designs be structured to evaluate this compound’s efficacy as a nitrogen source in plant growth studies compared to other fertilizers?

Methodological Answer:

  • Design: Use randomized controlled trials (RCTs) with variables like soil pH, application rates, and crop type (e.g., sunflower in acidic soils ).
  • Controls: Include ammonium sulfate and urea as comparative treatments. Measure achene yield, leaf N concentration, and soil residual N post-harvest .
  • Data Analysis: Apply ANOVA to identify significant differences (p < 0.05) and use Tukey’s HSD for post-hoc comparisons. Address confounding variables (e.g., soil organic matter) via regression modeling .

Q. What methodologies are recommended for resolving contradictions in reported thermal stability data of this compound under varying environmental conditions?

Methodological Answer:

  • Controlled Decomposition Studies: Conduct thermogravimetric analysis (TGA) at incremental heating rates (e.g., 5–20°C/min) to isolate decomposition kinetics .
  • Environmental Simulation: Replicate humidity and temperature conditions from conflicting studies (e.g., 30–80% RH, 25–50°C) to identify stability thresholds .
  • Data Reconciliation: Use multivariate analysis to isolate factors (e.g., impurities, crystallinity) affecting stability. Cross-validate with FTIR to detect intermediate degradation products .

Q. How can researchers validate the reproducibility of this compound’s reported solubility profile across different solvent systems?

Methodological Answer:

  • Step 1: Standardize solvent preparation (e.g., deionized water, ethanol purity ≥99.5%) and temperature control (±0.1°C) .
  • Step 2: Use gravimetric analysis for solubility quantification. Saturate solvents, filter undissolved solids, and evaporate to constant weight .
  • Step 3: Compare results with literature using Bland-Altman plots to assess systematic biases. Report confidence intervals for solubility values .

Q. Data Contradiction Analysis

Q. How should researchers address discrepancies in this compound’s hygroscopicity reported across studies?

Methodological Answer:

  • Hypothesis Testing: Attribute discrepancies to environmental factors (e.g., relative humidity, storage duration) or measurement techniques (dynamic vs. static gravimetry) .
  • Experimental Replication: Repeat studies under identical conditions (e.g., 25°C, 60% RH) using Karl Fischer titration for precise moisture quantification .
  • Meta-Analysis: Aggregate data from multiple studies, applying random-effects models to quantify heterogeneity and identify outliers .

Q. Best Practices for Literature Review & Data Validation

  • Critical Appraisal: Evaluate studies for methodological rigor (e.g., sample size, controls) and conflict-of-interest disclosures .
  • Data Triangulation: Cross-reference experimental findings with computational models (e.g., DFT calculations for thermal stability) .
  • Replicability: Document detailed protocols (e.g., reaction times, equipment calibration) to enable independent verification .

Properties

CAS No.

19082-42-9

Molecular Formula

CH6N2O5S

Molecular Weight

158.14 g/mol

IUPAC Name

carbamoylazanium;hydrogen sulfate

InChI

InChI=1S/CH4N2O.H2O4S/c2-1(3)4;1-5(2,3)4/h(H4,2,3,4);(H2,1,2,3,4)

InChI Key

SSBRSHIQIANGKS-UHFFFAOYSA-N

SMILES

C(=O)(N)N.OS(=O)(=O)O

Canonical SMILES

C(=O)([NH3+])N.OS(=O)(=O)[O-]

Key on ui other cas no.

21351-39-3
19082-42-9

physical_description

Liquid

Pictograms

Corrosive

Related CAS

17103-31-0

Origin of Product

United States

Synthesis routes and methods

Procedure details

Prilled urea (17.5 grams, 0.29 moles) was dissolved in 53.5 grams water. To this solution was slowly added sulfuric acid (29.0 grams, 0.26 moles, 89.3%) at 66° C. The temperature was maintained below 50° C. in a cooling bath during the addition. The final solution on titration with 0.5N NaOH (phenolphthalein indicator) was 5.3N, which is equal to the theoretical value.
Name
Quantity
17.5 g
Type
reactant
Reaction Step One
Name
Quantity
53.5 g
Type
solvent
Reaction Step One
Quantity
29 g
Type
reactant
Reaction Step Two
[Compound]
Name
final solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Urea Sulfuric Acid

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